3-(2-fluorophenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c23-19-8-1-2-9-20(19)31(29,30)26-17-7-5-6-16(14-17)22(28)25-18-11-13-27(15-18)21-10-3-4-12-24-21/h1-10,12,14,18,26H,11,13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEMRKHMMOXSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Benzamide Derivatives
Functional Group Analysis
- Sulfonamido vs. Alkoxy Groups : The 2-fluorophenylsulfonamido group in the target compound provides stronger hydrogen-bonding capacity compared to alkoxy-substituted analogues (e.g., hexyloxyphenyl in ). This may enhance target affinity but reduce membrane permeability relative to lipophilic alkoxy groups .
- Pyridyl-Pyrrolidin vs. Imidazo-Pyrazin Moieties : The pyridyl-pyrrolidin group in the target compound offers conformational flexibility, contrasting with the rigid imidazo-pyrazin core in acalabrutinib. This difference may influence kinase selectivity; acalabrutinib’s imidazo-pyrazin system is critical for Bruton’s tyrosine kinase (BTK) inhibition .
- Fluorine Substituents : The 2-fluorophenyl group in the target compound parallels fluorinated chromen derivatives (), where fluorine enhances electronegativity and metabolic stability. However, trifluoromethyl groups (e.g., in ) confer greater lipophilicity and oxidative resistance .
Q & A
Basic: What are the key steps in synthesizing 3-(2-fluorophenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide?
The synthesis typically involves:
- Sulfonamide Formation : Reacting 2-fluorobenzenesulfonyl chloride with an amine precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
- Amide Coupling : Using coupling agents like HATU or EDC/HOBt to conjugate the benzamide moiety to the pyrrolidine-pyridine scaffold .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (ethanol/water) to isolate the final compound.
Key Considerations : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .
Basic: Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assign peaks to confirm the sulfonamide (–SO₂NH–) proton (~10–12 ppm) and aromatic pyridinyl/pyrrolidinyl signals .
- FT-IR : Validate sulfonamide (1320–1160 cm⁻¹ for S=O stretching) and amide (1650–1600 cm⁻¹ for C=O) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
Basic: How is the compound initially screened for biological activity?
- In Vitro Assays : Test glucose uptake modulation in hepatocytes (e.g., rat hepatocytes at 10 mM glucose) using radiolabeled 2-deoxyglucose .
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) via fluorescence-based assays .
Note : Include positive controls (e.g., metformin for glucose uptake) and triplicate measurements .
Advanced: How can structure-activity relationships (SAR) guide optimization?
- Core Modifications : Compare analogs with substituted fluorophenyl (e.g., 3-F vs. 4-F) or pyridinyl groups to assess potency shifts. For example, replacing 2-fluorophenyl with 3-trifluoromethyl enhances target binding in related benzamides .
- Functional Group Replacements : Replace sulfonamide with carbamate to evaluate metabolic stability .
Method : Use molecular docking (AutoDock Vina) to predict binding modes to targets like glucokinase .
Advanced: What crystallographic methods resolve structural ambiguities?
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (solvent: DMSO/ethyl acetate). Refine structures using SHELXL (R-factor <0.05) to confirm sulfonamide geometry and intermolecular interactions (e.g., hydrogen bonds with pyridinyl N) .
- Twinned Data Handling : Apply SHELXD for structure solution if crystals exhibit twinning .
Advanced: How to resolve contradictions in biological activity data?
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HepG2 vs. primary hepatocytes) to rule out cell-specific effects .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding .
Example : Discrepancies in IC₅₀ values may arise from assay buffer ionic strength variations .
Advanced: What methodologies assess pharmacokinetic properties?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis (PBS:plasma = 1:4) to measure unbound fraction .
Key Parameter : Optimize logP (target 2–4) via substituent adjustments to enhance oral bioavailability .
Advanced: How to identify biological targets experimentally?
- Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify hits .
Advanced: What computational tools predict binding modes?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., fluorine → chlorine) .
Advanced: How to compare activity with structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
